2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring, an imidazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridazine and imidazole intermediates. One common method involves the reaction of 4-imidazol-1-ylphenylhydrazine with a suitable diketone to form the pyridazine ring. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitrated or halogenated imidazole derivatives
Scientific Research Applications
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The pyridazine ring can interact with nucleic acids, potentially disrupting DNA replication. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone: Similar structure but lacks the pyrrolidine ring.
2-(4-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one: Contains a fluorophenyl group instead of the imidazole ring
Uniqueness
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the combination of its three distinct rings (pyridazine, imidazole, and pyrrolidine) and the presence of the sulfanyl group.
Properties
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(23-10-1-2-11-23)13-26-18-8-7-17(21-22-18)15-3-5-16(6-4-15)24-12-9-20-14-24/h3-9,12,14H,1-2,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWARVZWYHTBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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